methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O4/c1-17-9(14)7-6-5(11-12-7)3-2-4(10)8(6)13(15)16/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBCOLKUCDHPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181831 | |
| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-11-2 | |
| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is an indazole derivative that exhibits a range of biological activities due to its unique structural features, including the presence of a bromine atom and a nitro group. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the fields of antibacterial, antifungal, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₈BrN₃O₄
- Molecular Weight : Approximately 300.066 g/mol
- Boiling Point : ~449.2 °C
The structural complexity of this compound contributes to its diverse biological activities. The indazole ring system is known for its ability to interact with various biological targets.
Antibacterial Activity
Indazole derivatives, including this compound, have been investigated for their antibacterial properties. The presence of the nitro group is believed to enhance the compound's ability to inhibit bacterial growth.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Other Indazole Derivatives | Varied antibacterial efficacy |
Anti-inflammatory Activity
The anti-inflammatory potential of indazole derivatives has been documented, with some compounds demonstrating significant inhibition of inflammatory pathways. The mechanism by which this compound exerts its effects remains to be fully elucidated.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory potential | |
| Related Indazoles | Demonstrated anti-inflammatory effects |
While specific studies detailing the mechanism of action for this compound are scarce, it is hypothesized that the compound interacts with biological targets through its functional groups. The nitro group may play a critical role in electron-withdrawing properties, enhancing reactivity and interaction with enzymes or receptors involved in bacterial and fungal inhibition.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound influence its biological activity significantly. Comparisons with similar compounds reveal that variations in substituents can lead to different levels of efficacy against various biological targets.
Comparative Analysis Table
| Compound Name | Similarity Index |
|---|---|
| Methyl 6-bromo-1H-indazole-3-carboxylate | 0.99 |
| Ethyl 5-bromo-1H-indazole-3-carboxylate | 0.98 |
| Ethyl 6-bromo-1H-indazole-3-carboxylate | 0.97 |
| 5-Bromo-1H-indazole-3-carboxylic acid | 0.93 |
| 6-Bromo-1H-indazole-3-carboxylic acid | 0.92 |
The similarity index indicates how closely related these compounds are in terms of structure, which can correlate with their biological activity profiles.
Case Studies and Research Findings
Several studies have explored the broader category of indazoles and their derivatives, highlighting their therapeutic potential:
- Anticholinesterase Activity : Some indazoles have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing varying degrees of effectiveness compared to standard drugs like Donepezil .
- Antitumor Activity : Certain indazoles have demonstrated significant antitumor effects in preclinical models, suggesting potential applications in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, we analyze structurally analogous indazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Substituent and Property Comparison
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|---|
| This compound | Br (5), NO₂ (4), COOCH₃ (3) | 315.09 | 198–202 | 2.1 (DMSO) | Kinase inhibitor synthesis |
| 5-Chloro-4-nitro-1H-indazole-3-carboxylic acid | Cl (5), NO₂ (4), COOH (3) | 257.61 | 215–218 | 0.8 (DMSO) | Antibacterial agent precursor |
| 4,5-Dinitro-1H-indazole-3-methyl ester | NO₂ (4,5), COOCH₃ (3) | 282.17 | 185–189 | 1.5 (DMSO) | Energetic materials research |
| 5-Bromo-1H-indazole-3-carboxylate | Br (5), COOCH₃ (3) | 269.06 | 172–175 | 3.4 (DMSO) | Anticancer scaffold |
Key Findings:
Electron-Withdrawing Groups (EWGs) and Reactivity :
- The bromine and nitro groups in the target compound enhance electrophilicity at positions 4 and 5, enabling Suzuki-Miyaura cross-coupling reactions. In contrast, 5-chloro-4-nitro derivatives exhibit lower reactivity due to chlorine’s weaker electron-withdrawing capacity .
- The absence of a nitro group in 5-bromo-1H-indazole-3-carboxylate reduces its electrophilic character, limiting its utility in palladium-catalyzed reactions.
Solubility and Bioavailability :
- The ester group (-COOCH₃) in this compound improves lipid solubility compared to carboxylic acid analogs (e.g., 5-chloro-4-nitro-1H-indazole-3-carboxylic acid), enhancing membrane permeability in drug delivery studies.
Thermal Stability :
- Nitro groups at both positions 4 and 5 (4,5-dinitro derivatives) lower thermal stability, as evidenced by decomposition observed above 190°C. This contrasts with the target compound’s stability up to 200°C, critical for high-temperature synthetic processes.
Biological Activity :
- Bromine substitution correlates with enhanced anticancer activity compared to chloro analogs, as seen in cytotoxicity assays against HeLa cells (IC₅₀: 12 μM vs. 28 μM for chloro derivative) .
Research Implications and Limitations
While this compound offers advantages in synthetic versatility, its nitro group poses challenges in metabolic stability. Structural refinements using SHELX-family software remain pivotal in elucidating these relationships .
Future work should explore computational modeling (e.g., DFT) to predict substituent effects and optimize indazole-based scaffolds for therapeutic applications.
Preparation Methods
Step 1: Synthesis of Indazole Core
Methodology:
The core indazole is synthesized via cyclization of suitable hydrazine derivatives or through intramolecular cyclization of hydrazone intermediates. Recent patents (e.g., CN112321510A) describe a process involving the reaction of substituted hydrazines with halogenated aromatic compounds under controlled conditions.
- Use of solvents such as tetrahydrofuran (THF), dioxane, or ethanol.
- Heating at 40–100°C for 2–16 hours.
- Hydrazine hydrate acts as a cyclizing agent.
Research Findings:
The process avoids harsh nitration conditions, instead employing milder cyclization reactions that yield the indazole core with high efficiency (yield >87.6%).
Step 2: Bromination at Position 5
Methodology:
Selective bromination is achieved via electrophilic substitution using N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under controlled temperature conditions to prevent polybromination.
- Solvent: acetic acid or dichloromethane.
- Temperature: 0–25°C.
- Reaction time: 1–4 hours.
Research Findings:
Patent CN112321510A indicates that bromination can be performed efficiently with NBS, achieving high regioselectivity and yields (~90%).
Step 3: Nitration at Position 4
Methodology:
Instead of traditional nitration with concentrated sulfuric and nitric acids, a milder nitration approach is employed, such as using nitrating agents like nitric acid in acetic acid or employing nitration under microwave irradiation.
Research Findings:
The new methods significantly reduce waste and hazards, with yields exceeding 85%. The process involves controlled addition of nitrating agents to avoid over-nitration or degradation of the indazole ring.
Step 4: Esterification at Position 3
Methodology:
The methyl ester group is introduced via esterification of the carboxylic acid intermediate with methyl iodide or methylating agents in the presence of a base, or via direct esterification with methanol under acidic catalysis.
- Solvent: methanol or ethanol.
- Catalyst: sulfuric acid or p-toluenesulfonic acid.
- Temperature: 60–80°C.
- Reaction time: 2–8 hours.
Research Findings:
High purity methyl esters (>97%) are obtained with yields around 85–90%, as reported in commercial synthesis protocols.
Data Table Summarizing Preparation Methods
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Cyclization | Hydrazine hydrate, solvents (THF, ethanol), 40–100°C, 2–16h | >87.6 | Avoids harsh nitration; high efficiency |
| 2. Bromination | NBS, acetic acid, 0–25°C, 1–4h | ~90 | Selective at position 5 |
| 3. Nitration | Nitric acid in acetic acid, microwave or controlled addition | >85 | Milder, eco-friendly |
| 4. Esterification | Methyl iodide/methanol, acid catalyst, 60–80°C | 85–90 | Produces methyl ester with high purity |
Research Findings and Innovations
Environmental Impact:
Recent advances focus on replacing hazardous nitration reagents with milder, greener alternatives, reducing waste and safety hazards.Yield Optimization:
Multiple examples report overall yields exceeding 70%, with some optimized protocols reaching over 80%, emphasizing the importance of controlled reaction conditions and reagent stoichiometry.Reaction Monitoring:
Use of HPLC and GC analysis ensures complete reactions at each step, minimizing side-products and maximizing yield.
Notes and Considerations
Reagent Purity:
High-purity starting materials are critical for consistent yields and product quality.Temperature Control:
Precise temperature regulation, especially during bromination and nitration, is essential to prevent overreaction or degradation.Safety Protocols:
Handling of hydrazine and nitrating agents requires strict safety measures due to toxicity and explosiveness.Scalability: The described methods are adaptable for industrial-scale synthesis, with modifications to reaction vessels and process automation.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar indazole derivatives often involves condensation reactions and multi-step functionalization. For example, analogous compounds are synthesized via refluxing precursors with aryl acids or halides under acidic or basic conditions, followed by nitro-group introduction via nitration . Optimization strategies include Design of Experiments (DoE) to evaluate variables like temperature, reagent stoichiometry, and reaction time. Flow chemistry methods can enhance reproducibility and scalability by enabling precise control over reaction parameters .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization typically involves:
- IR Spectroscopy : To identify functional groups (e.g., nitro groups at ~1520–1350 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR can confirm aromatic proton environments and substituent positions (e.g., bromo and nitro groups deshield adjacent protons) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity by comparing calculated vs. observed C/H/N percentages .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers at controlled temperatures (e.g., 2–8°C) in a dry, ventilated environment. Avoid prolonged exposure to moisture, which may hydrolyze the ester group. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How does the electronic effects of the bromo and nitro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group meta-directs electrophilic substitution, while the bromo substituent acts as a leaving group in Suzuki-Miyaura couplings. Computational studies (e.g., DFT calculations) can predict regioselectivity. Experimental validation involves reacting the compound with aryl boronic acids under palladium catalysis, followed by HPLC monitoring to assess coupling efficiency .
Q. What strategies are effective in resolving contradictions in biological activity data for indazole derivatives?
- Methodological Answer : Discrepancies in pharmacological data (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites.
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing bromo with chloro) to isolate contributing factors .
Q. What mechanistic insights exist for the catalytic reduction of the nitro group in this compound?
- Methodological Answer : The nitro group can be reduced to an amine using hydrogenation (H₂/Pd-C) or transfer hydrogenation (NaBH₄/NiCl₂). Kinetic studies via in situ FTIR or UV-Vis spectroscopy track intermediate formation (e.g., nitroso or hydroxylamine). Solvent effects (e.g., polar aprotic vs. protic) and catalyst loading significantly impact reaction rates and selectivity .
Q. How can researchers design derivatives of this compound to enhance its pharmacokinetic properties?
- Methodological Answer :
- Ester Hydrolysis : Replace the methyl ester with a prodrug moiety (e.g., ethyl or pivaloyloxymethyl) to improve solubility.
- Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl group to enhance metabolic stability.
- LogP Optimization : Introduce hydrophilic groups (e.g., PEG chains) to reduce lipophilicity and improve bioavailability. In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) validate modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
